5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, a benzofuran moiety, and multiple aromatic rings, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Core: This involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzofuran and pyrazole intermediates using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Benzofuran derivatives: Often explored for their biological activities and potential therapeutic applications.
Uniqueness
What sets 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23N3O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H23N3O4/c1-15-8-11-18(12-9-15)26(33)27-24(20-6-4-5-7-23(20)35-27)29-28(34)22-14-21(30-31-22)19-13-10-16(2)17(3)25(19)32/h4-14,32H,1-3H3,(H,29,34)(H,30,31) |
InChI Key |
OAOMFECJDXTSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C(=C(C=C5)C)C)O |
Origin of Product |
United States |
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